2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a chemical compound that belongs to the class of acetamides. It features a fluorinated phenyl group and an oxane moiety, which suggests potential applications in medicinal chemistry, particularly in drug development targeting specific biological pathways. This compound's structure includes functional groups that may influence its pharmacological properties.
The compound can be synthesized through various organic chemistry methods, and it is often referenced in scientific literature concerning drug development and receptor studies. Its molecular formula is and its molecular weight is approximately 291.33 g/mol.
This compound is classified as an acetamide due to the presence of the acetamide functional group. It may also be categorized under pharmaceutical compounds due to its potential biological activity.
The synthesis of 2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves multi-step organic reactions, including:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized product.
The molecular structure of 2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide can be represented as follows:
The InChI key for this compound is provided for database searches: InChI=1S/C17H18FNO2/c1-12(20)19-17(21)15-8-6-14(18)7-9-16(15)13(3)4/h6-9H,1-5H3,(H,19,20)(H,21)
.
2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide can participate in several chemical reactions:
The reactivity of this compound can be influenced by its electronic structure, particularly due to the presence of the fluorine atom which can stabilize or destabilize certain intermediates during chemical transformations.
The mechanism of action for 2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is not extensively documented but can be hypothesized based on its structural features:
Further studies would be necessary to elucidate its precise mechanism of action through pharmacological assays and receptor binding studies.
2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide has potential applications in:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 33984-05-3
CAS No.: